CCK2 Receptor Binding Affinity: Class‑Level Benchmarking Against PNB‑001 and Lactam 7
No direct binding data for the target compound are available. However, the compound belongs to the 5‑hydroxy‑5‑aryl‑pyrrol‑2‑one class, for which extensive CCK1/CCK2 radioligand binding data exist [1]. The most advanced class member, PNB‑001 (N‑phenylethyl, 4‑chloro substituted), exhibits an IC₅₀ of 10 nM at CCK2 in radiolabelled binding assays [2]. In the same study, the benzylated lactam 7 (N‑benzyl, unsubstituted phenyl) showed CCK2 IC₅₀ = 22 nM [3]. The 3‑acetyl‑5‑methyl substitution pattern has not been explicitly profiled but is expected to modulate both potency and selectivity relative to these benchmarks. Procurement of the target compound enables empirical determination of its CCK2 affinity and selectivity window versus PNB‑001 and lactam 7.
| Evidence Dimension | CCK2 receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | Not yet reported; requires experimental determination |
| Comparator Or Baseline | PNB‑001 (N‑phenylethyl, 4‑Cl): IC₅₀ = 10 nM; Lactam 7 (N‑benzyl, H): IC₅₀ = 22 nM |
| Quantified Difference | N/A (target compound data absent) |
| Conditions | Radiolabelled CCK2 binding assay (competitive displacement of [¹²⁵I]‑CCK‑8) |
Why This Matters
CCK2 antagonism is a clinically validated mechanism for inflammatory bowel disease; knowing where this compound sits relative to PNB‑001 (10 nM) and lactam 7 (22 nM) is essential for prioritising it as a lead or a tool compound.
- [1] Lattmann E, Sattayasai J, Narayanan R, Ngoc N, Burrell D, Balaram PN, Palizdar T, Lattmann P. Cholecystokinin‑2/gastrin antagonists: 5‑hydroxy‑5‑aryl‑pyrrol‑2‑ones as anti‑inflammatory analgesics for the treatment of inflammatory bowel disease. MedChemComm, 2017, 8(3): 680‑685. View Source
- [2] Lattmann E, et al. MedChemComm, 2017. Abstract and Table 1: IC₅₀ of PNB‑001 = 10 nM. View Source
- [3] Lattmann E, et al. MedChemComm, 2017. Table 1: lactam 7 (N‑benzyl) CCK2 IC₅₀ = 22 nM. View Source
